molecular formula C23H38O5 B1329405 Hexadecyl 3,4,5-trihydroxybenzoate CAS No. 5026-65-3

Hexadecyl 3,4,5-trihydroxybenzoate

Cat. No. B1329405
CAS RN: 5026-65-3
M. Wt: 394.5 g/mol
InChI Key: TYCUSKFOGZNIBO-UHFFFAOYSA-N
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Description

Hexadecyl 3,4,5-trihydroxybenzoate, also known as octyl gallate, is a compound that has been studied for its structural properties. The molecule consists of a gallate head group and a hexadecyl (octyl) chain, which is in a fully extended conformation. The compound is amphiphilic, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) parts. This characteristic is typical for molecules that can form micelles or bilayers in solution, which are structures commonly found in liquid crystals and biological membranes .

Synthesis Analysis

The synthesis of related compounds often involves the formation of complex structures through various chemical reactions. For example, the synthesis of tricyclic scaffolds that incorporate a substituted pyranose ring with seven-membered rings has been described, which involves protecting hydroxyl groups for selective derivatization . Similarly, the synthesis of tetrahydrobenzo[b]pyrans and 3,4-dihydropyrano[c]chromene derivatives has been achieved using a nano molten salt catalyzed tandem Knoevenagel-Michael cyclocondensation procedure . Although these methods do not directly describe the synthesis of hexadecyl 3,4,5-trihydroxybenzoate, they provide insight into the types of reactions that might be used for synthesizing structurally complex esters.

Molecular Structure Analysis

The molecular structure of hexadecyl 3,4,5-trihydroxybenzoate has been determined by X-ray crystallography. The structure reveals a head-to-head bilayer arrangement with interdigitating alkyl chains. The gallate head groups form a strong system of intra- and intermolecular hydrogen bonds with water molecules, creating finite and infinite chains within the crystal structure .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of hexadecyl 3,4,5-trihydroxybenzoate have been studied, particularly in relation to its potential as a liquid crystal. Despite the molecular packing being analogous to that of mesogenic alkyl glycosides, hexadecyl 3,4,5-trihydroxybenzoate does not exhibit a thermotropic liquid crystal phase before the formation of the isotropic liquid phase. The compound undergoes crystal-to-crystal phase transitions upon heating and cooling, but no lyotropic liquid crystal phases are observed at room temperature . This suggests that while the molecule has the structural features of a liquid crystal, its behavior is not typical of mesogenic compounds.

Scientific Research Applications

Applications in Chemical and Biological Fields

Hexadecyl 3,4,5-trihydroxybenzoate, a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), has various applications in the fields of biology, medicine, and chemical industries. Gallic acid and its derivatives have garnered significant attention due to their diverse applications and potential in various research areas (Zhong Chong-mao, 2010).

Self-Assembly and Structural Studies

Studies on alkyl substitutions of benzoic acid derivatives, such as 4-hexadecyloxybenzoic acid and 3,4,5-trihexadecyloxybenzoic acid, have shown interesting results in self-assembly properties. These self-assemblies have been investigated for their well-ordered structures and potential applications in material science (Peng Wu et al., 2002).

Analytical and Biochemical Applications

Hexadecyl 3,4,5-trihydroxybenzoate's parent compound, gallic acid, has been used in developing analytical methods like photoelectrochemical platforms for determining antioxidants in various samples. This highlights its utility in analytical chemistry and food science (K. Lima et al., 2022).

Pharmacological Research

Gallic acid and its derivatives exhibit pharmacological activities, including anti-inflammatory and antimicrobial properties. This makes them potential candidates for drug development and therapeutic applications (Jinrong Bai et al., 2020).

Material Science and Engineering

Derivatives of gallic acid have been explored in the field of material science, particularly in the development of liquid crystal dendrimers and other novel materials with potential applications in electronics and nanotechnology (M. Marcos et al., 2006).

Safety And Hazards

The safety information for Hexadecyl 3,4,5-trihydroxybenzoate indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

hexadecyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-23(27)19-17-20(24)22(26)21(25)18-19/h17-18,24-26H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCUSKFOGZNIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198254
Record name n-Hexadecyl-gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecyl 3,4,5-trihydroxybenzoate

CAS RN

5026-65-3
Record name Cetyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5026-65-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Hexadecyl-gallate
Source ChemIDplus
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Record name n-Hexadecyl-gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl 3,4,5-trihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.378
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Record name CETYL GALLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XL Zhao, CQ Li, XM Song, SM Yan, DQ Luo - Chemistry of Natural …, 2021 - Springer
A series of alkyl gallates was synthesized by reacting gallic acid with the corresponding alcohols. Their structures were determined on the basis of spectroscopic data, including NMR …
Number of citations: 4 link.springer.com

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